molecular formula C25H29N5O4S B2476131 N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251585-91-7

N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2476131
CAS No.: 1251585-91-7
M. Wt: 495.6
InChI Key: GOUCYXNTHLQEID-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-32-19-6-4-18(5-7-19)29-10-12-30(13-11-29)23-15-25(27-17-26-23)35-16-24(31)28-21-9-8-20(33-2)14-22(21)34-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUCYXNTHLQEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine ring : Known for its role in various biological activities.
  • Piperazine moiety : Commonly associated with neuroactive properties.
  • Methoxy groups : Contributing to lipophilicity and possibly enhancing biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine and piperazine have been evaluated for their ability to inhibit tumor cell proliferation. In a study involving various pyrimidine derivatives, some were shown to inhibit the growth of cancer cell lines with IC50 values ranging from 1.5 to 5.0 μM .

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)1.5
Compound BHeLa (cervical cancer)3.0
This compoundA549 (lung cancer)TBD

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A series of studies have demonstrated that related compounds exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
  • Receptor Modulation : The piperazine component suggests potential interaction with neurotransmitter receptors, which could influence neuropharmacological effects.

Study 1: Antitumor Efficacy in Vivo

A recent study investigated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The results indicated a significant reduction in tumor volume compared to controls (p < 0.05), suggesting potent antitumor activity.

Study 2: Antimicrobial Effects

In vitro tests showed that the compound exhibited bactericidal activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, indicating potential as a novel antimicrobial agent .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that compounds similar to N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. Research indicates that derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting angiogenesis . For instance, sulfonamide derivatives have shown significant cytotoxic effects against various cancers, including breast and colon cancer.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that modifications in the piperazine and pyrimidine structures enhance antimicrobial efficacy. Compounds derived from similar frameworks have shown effectiveness against resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects :
    • The presence of the sulfanyl group in the compound contributes to its anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds derived from this compound:

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than standard treatments.
Study B Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Study C Anti-inflammatory EffectsInhibited COX and LOX activity in vitro, suggesting potential as an anti-inflammatory agent.

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